molecular formula C31H46Cl2N2O10 B7803765 Dilazep dihydrochloride

Dilazep dihydrochloride

Cat. No.: B7803765
M. Wt: 677.6 g/mol
InChI Key: VILIWRRWAWKXRW-UHFFFAOYSA-N
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Description

Dilazep dihydrochloride is a pharmaceutical compound known for its vasodilatory properties. It acts as an inhibitor of adenosine uptake, which enhances the effects of adenosine, leading to vasodilation of cerebral and coronary vessels. This compound is primarily used in the treatment of cardiopathy and renal disorders .

Preparation Methods

The synthesis of dilazep dihydrochloride involves several key steps:

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Dilazep dihydrochloride undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions are less common for dilazep due to its stable structure.

    Substitution Reactions: The compound can undergo substitution reactions, particularly involving its ester groups.

    Hydrolysis: Dilazep can be hydrolyzed under acidic or basic conditions, leading to the breakdown of its ester bonds.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions but often include derivatives of the original compound .

Scientific Research Applications

Dilazep dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

Dilazep dihydrochloride exerts its effects primarily by inhibiting the uptake of adenosine. This inhibition increases the extracellular concentration of adenosine, which then binds to adenosine receptors on the surface of cells. The activation of these receptors leads to vasodilation and other physiological effects. The compound also inhibits tissue factor expression in endothelial cells and monocytes, contributing to its antiplatelet and anticoagulant activities .

Comparison with Similar Compounds

Dilazep dihydrochloride is often compared with other vasodilators and adenosine uptake inhibitors, such as:

Dilazep’s uniqueness lies in its dual action as a vasodilator and antiplatelet agent, making it particularly effective in treating cardiovascular conditions .

Properties

IUPAC Name

3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepane-1,4-diium-1-yl]propyl 3,4,5-trimethoxybenzoate;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44N2O10.2ClH/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4;;/h18-21H,7-17H2,1-6H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILIWRRWAWKXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCC[NH+]2CCC[NH+](CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46Cl2N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017379
Record name Dilazep hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

677.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20153-98-4
Record name Dilazep dihydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020153984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilazep hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di(propane-1,3-diyl) bis(3,4,5-trimethoxybenzoate) dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.575
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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